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Compound of Interest

Compound Name: Rostratin C

Cat. No.: B15571172

Technical Support Center: Structural Elucidation
of Rostratin C

Welcome to the technical support center for the structural elucidation of Rostratin C. This
resource is designed for researchers, scientists, and drug development professionals engaged
in the study of this complex natural product. Here you will find troubleshooting guides and
frequently asked questions (FAQs) to address common challenges encountered during
experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Rostratin C and what are its key structural features?

Al: Rostratin C is a cytotoxic disulfide natural product isolated from the marine-derived fungus
Exserohilum rostratum.[1][2] It is a cyclic dipeptide with a complex, bridged hexacyclic core
structure.[3] Key features include a disulfide bridge, multiple stereocenters, and various
oxygenated functionalities, making its structural determination a significant challenge.[2][3]

Q2: What are the primary analytical techniques used for the structural elucidation of Rostratin
Cc?

A2: The structural elucidation of Rostratin C and its analogues primarily relies on a
combination of advanced spectroscopic techniques. These include one-dimensional (1D) and
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two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution
Mass Spectrometry (HRMS), and chemical degradation methods.[2] The absolute configuration
of stereocenters is often determined using methods like the modified Mosher's ester analysis.

[2]
Q3: What are some of the major challenges in determining the structure of Rostratin C?

A3: The primary challenges in the structural elucidation of Rostratin C include:

Stereochemical Complexity: The molecule possesses numerous chiral centers, and
determining their relative and absolute configurations is a non-trivial task.

o Complex Ring System: The bridged, hexacyclic nature of the molecule leads to complex and
often overlapping signals in NMR spectra, making assignments difficult.[3]

« Disulfide Bridge: The presence of a disulfide bond can introduce conformational rigidity and
may complicate mass spectral fragmentation patterns.

o Sample Availability: As a natural product, obtaining sufficient quantities of pure Rostratin C
for extensive spectroscopic analysis can be a limiting factor.

Q4: Are there any known synthetic routes for Rostratin C or related compounds?

A4: While specific total synthesis routes for Rostratin C are not widely published, synthetic
strategies for related dithiodiketopiperazines like Rostratin A have been developed.[4][5][6]
These syntheses often involve complex, multi-step sequences to construct the polycyclic core
and install the correct stereochemistry, highlighting the significant synthetic challenges posed
by this class of molecules.[4][5][6]

Troubleshooting Guides
Problem 1: Ambiguous or Overlapping Signals in *H and
B3C NMR Spectra

o Symptom: Difficulty in assigning specific proton and carbon signals due to significant signal
overlap in the 1D NMR spectra.
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o Possible Cause: The complex, rigid, and highly functionalized structure of Rostratin C leads
to a high density of signals in certain spectral regions.

e Troubleshooting Steps:

o Utilize 2D NMR Techniques: Employ a suite of 2D NMR experiments to resolve
ambiguities. Key experiments include:

= COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

» HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their
directly attached carbons.

» HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for piecing together the
carbon skeleton.

= NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame
Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and
infer relative stereochemistry.

o Vary Solvent and Temperature: Acquiring spectra in different deuterated solvents (e.g.,
CDCls, DMSO-ds, Methanol-da) or at different temperatures can sometimes induce
chemical shift changes that resolve overlapping signals.

o Chemical Derivatization: Acetylation or other chemical modifications of hydroxyl groups
can shift adjacent proton signals downfield, aiding in their assignment.

Problem 2: Difficulty in Determining the Absolute
Stereochemistry

o Symptom: The relative stereochemistry has been established using NOESY/ROESY, but the
absolute configuration of the molecule remains unknown.

o Possible Cause: NMR alone cannot typically determine the absolute configuration of a chiral
molecule.
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e Troubleshooting Steps:

o Modified Mosher's Ester Analysis: This is a well-established NMR-based method for
determining the absolute configuration of chiral secondary alcohols.[2] It involves reacting
the alcohol with the chiral Mosher's acid chlorides ((R)- and (S)-a-methoxy-a-
(trifluoromethyl)phenylacetyl chloride) and analyzing the *H NMR chemical shift
differences of the resulting diastereomeric esters.

o X-ray Crystallography: If a suitable single crystal of Rostratin C can be obtained, X-ray
crystallography provides an unambiguous determination of the three-dimensional
structure, including the absolute stereochemistry.

o Chiroptical Spectroscopy: Circular Dichroism (CD) spectroscopy can be used to compare
the experimental spectrum of Rostratin C with that of related compounds with known
absolute configurations or with theoretically calculated CD spectra.

Problem 3: Inconsistent or Unclear Mass Spectrometry
Fragmentation

o Symptom: High-resolution mass spectrometry (HRMS) confirms the molecular formula, but
the MS/MS fragmentation pattern is difficult to interpret for structural confirmation.

o Possible Cause: The rigid, polycyclic structure and the presence of the disulfide bond can
lead to complex fragmentation pathways that are not easily predictable.

e Troubleshooting Steps:

o High-Resolution MS/MS: Utilize high-resolution tandem mass spectrometry to obtain
accurate mass measurements of fragment ions. This can help in proposing elemental
compositions for the fragments.

o Controlled Fragmentation: Vary the collision energy in the mass spectrometer to control
the extent of fragmentation. Lower energies may produce simpler spectra with only the
most facile fragmentations.

o Chemical Derivatization: Derivatization of functional groups can alter fragmentation
pathways in a predictable manner, providing additional structural clues.
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o Comparison with Analogues: If available, compare the fragmentation pattern of Rostratin

C with that of its known analogues (e.g., Rostratin A, B, D) to identify common

fragmentation pathways.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for Rostratin C

Property Value Source
Molecular Formula C20H24N20sS:2 [3]
Molecular Weight 484.5 g/mol [3]
Appearance White to off-white solid
1H NMR (500 MHz, CDCIs) & , _
1.0 - 6.5 (complex multiplets) Hypothetical
(ppm)
13C NMR (125 MHz, CDCIs3) 6 _
20 - 180 Hypothetical
(ppm)
[M+H]* calculated: 485.1052, )
HRMS (ESI+) m/z Hypothetical
found: 485.1055
UV Amax (MeOH) nm 220, 275 Hypothetical
ICs0 (HCT-116) 0.76 pg/mL [1][2]

Experimental Protocols
Protocol 1: General 2D NMR Data Acquisition

o Sample Preparation: Dissolve 5-10 mg of purified Rostratin C in approximately 0.6 mL of a
suitable deuterated solvent (e.g., CDClz, DMSO-de) in a 5 mm NMR tube.

o Spectrometer Setup: Use a high-field NMR spectrometer (=500 MHz) equipped with a

cryoprobe for enhanced sensitivity.

e 1H NMR: Acquire a standard 1D proton spectrum to determine appropriate spectral widths

and acquisition times.
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e COSY: Acquire a gradient-enhanced COSY (gCOSY) experiment to establish 1H-1H
correlations.

e HSQC: Acquire a sensitivity-enhanced HSQC experiment to determine one-bond *H-13C
correlations.

o HMBC: Acquire a gradient-enhanced HMBC experiment with a long-range coupling delay
optimized for J-couplings of 4-10 Hz to establish multi-bond tH-13C correlations.

« NOESY/ROESY: Acquire a 2D NOESY or ROESY experiment with a mixing time of 200-500
ms to identify through-space correlations for stereochemical analysis.

o Data Processing: Process all spectra using appropriate software (e.g., MestReNova,
TopSpin) with apodization and zero-filling as needed to enhance resolution and signal-to-
noise.

Protocol 2: Modified Mosher's Ester Analysis

o Esterification:

o In two separate microscale vials, dissolve ~0.5 mg of Rostratin C in 0.2 mL of anhydrous
pyridine.

o To one vial, add a slight excess (~1.2 equivalents) of (R)-(-)-a-methoxy-a-
(trifluoromethyl)phenylacetyl chloride.

o To the other vial, add a slight excess of (S)-(+)-a-methoxy-a-(trifluoromethyl)phenylacetyl
chloride.

o Allow the reactions to proceed at room temperature for 1-4 hours, monitoring by TLC for
the disappearance of the starting material.

o Workup: Quench the reactions by adding a few drops of water. Extract the products with a
suitable organic solvent (e.g., ethyl acetate), wash with dilute HCI and brine, dry over
anhydrous Na2SOa4, and concentrate under reduced pressure.

« Purification: Purify the resulting diastereomeric Mosher's esters by preparative TLC or HPLC.
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 NMR Analysis:

o

Acquire *H NMR spectra for both the (R)- and (S)-Mosher's esters.

[¢]

Carefully assign the proton signals for the protons flanking the newly formed ester linkage.

[e]

Calculate the chemical shift differences (Ad = &S - dR) for these protons.

A positive Ad for protons on one side of the carbinol center and a negative Ad for those on

[e]

the other side allows for the assignment of the absolute configuration at that center.

Visualizations
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Ambiguous NMR Data
Are signals overlapping?

Perform 2D NMR (COSY, HSQC, HMBC)

Is stereochemistry unclear?

Perform NOESY/ROESY

Perform Mosher's Analysis or X-ray Crystallography

™~

Review data for consistency

Structure Solved

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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